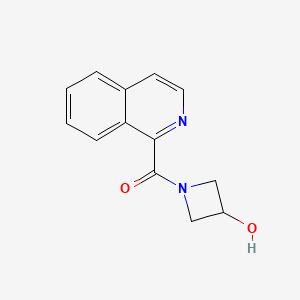
(3-ヒドロキシアゼチジン-1-イル)(イソキノリン-1-イル)メタノン
概要
説明
(3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . This compound is characterized by the presence of both an azetidine ring and an isoquinoline moiety, making it an interesting subject for various chemical and biological studies.
科学的研究の応用
(3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: The compound is used in the development of new materials and chemical processes.
準備方法
The synthesis of (3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone typically involves the reaction of isoquinoline derivatives with azetidine intermediates under specific conditions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the availability of high-quality material .
化学反応の分析
(3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
作用機序
The mechanism of action of (3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
(3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone can be compared with other similar compounds, such as:
(3-Hydroxyazetidin-1-yl)(quinolin-1-yl)methanone: This compound has a quinoline moiety instead of an isoquinoline moiety.
(3-Hydroxyazetidin-1-yl)(pyridin-1-yl)methanone: This compound features a pyridine ring instead of an isoquinoline ring. The uniqueness of (3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone lies in its specific structural features, which may confer distinct chemical and biological properties.
生物活性
(3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol. Its structure features a hydroxyazetidine moiety linked to an isoquinoline, which suggests potential interactions with various biological targets. This compound has garnered interest for its potential therapeutic applications due to its biological activity.
The biological activity of (3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may modulate the activity of certain molecular pathways, potentially affecting processes such as inflammation and cellular signaling. The exact mechanisms are still under investigation, but the compound's ability to bind to various biomolecules indicates a multifaceted role in biological systems.
Pharmacological Potential
Research indicates that (3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone may exhibit pharmacological properties that could be beneficial in treating various conditions. Its potential applications include:
- Anti-inflammatory effects : The compound may reduce pro-inflammatory cytokines, which could be useful in managing inflammatory diseases.
- Antimicrobial activity : Some studies suggest that similar compounds possess antimicrobial properties, warranting further investigation into this aspect for (3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone.
- Neuroprotective effects : Given its structural similarity to other neuroprotective agents, there is potential for this compound to offer protective effects against neurodegenerative conditions .
Case Study 1: Anti-inflammatory Properties
A recent study explored the anti-inflammatory effects of (3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone in a murine model of acute inflammation. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with the compound compared to control groups. This suggests a promising avenue for its use in inflammatory disorders .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, (3-Hydroxyazetidin-1-yl)(isoquinolin-1-yl)methanone was administered to mice subjected to oxidative stress. The findings demonstrated improved cognitive function and reduced neuronal death, highlighting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
(3-hydroxyazetidin-1-yl)-isoquinolin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-10-7-15(8-10)13(17)12-11-4-2-1-3-9(11)5-6-14-12/h1-6,10,16H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVVWVZMVNHOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















